molecular formula C11H13NO4 B1347366 Diethyl pyridine-2,5-dicarboxylate CAS No. 5552-44-3

Diethyl pyridine-2,5-dicarboxylate

Cat. No.: B1347366
CAS No.: 5552-44-3
M. Wt: 223.22 g/mol
InChI Key: AFWWHZBUQWEDLS-UHFFFAOYSA-N
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Description

Diethyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C11H13NO4. It is a derivative of pyridine, where two carboxylate groups are esterified with ethyl groups at the 2 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyridine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester groups, leading to the formation of pyridine-2,5-dicarboxylic acid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Pyridine-2,5-dicarboxylic acid.

    Reduction: Pyridine-2,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl pyridine-2,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and coordination complexes.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It has been investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which diethyl pyridine-2,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with specific molecular targets. The pathways involved can include enzymatic hydrolysis of the ester groups, followed by interaction with target proteins or receptors.

Comparison with Similar Compounds

    Dimethyl pyridine-2,5-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

    Diethyl pyridine-2,6-dicarboxylate: Differing in the position of the carboxylate groups on the pyridine ring.

    Pyridine-2,5-dicarboxylic acid: The non-esterified form of the compound.

Uniqueness: Diethyl pyridine-2,5-dicarboxylate is unique due to its specific esterification pattern, which can influence its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specific coordination complexes or as intermediates in pharmaceutical development.

Properties

IUPAC Name

diethyl pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWHZBUQWEDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291953
Record name Diethyl 2,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-44-3
Record name 5552-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute EtOH was added 100 mL of concentrated H2SO4 over a period of 1.5 h. During this time, the solid gradually all went into solution. The brown reaction mixture was refluxed for 16 h. Then 200 mL of benzene was added and the benzene/EtOH/H2O azeotrope was removed at the rate of 30 mL/30 min, with more 1:1 benzene/EtOH mixture added at 30-min intervals. After 5 h, the reaction mixture was poured onto 30 L of ice-water. Solid NaHCO3 was then added until the mixture was neutralized. The product was extracted into EtOAc. The EtOAc layer was washed with brine, dried (Na2SO4), and concentrated to 99.8 g of a yellow solid, which was purified on 400 g of silica gel (25% Et2O/hexane and 50% Et2O/hexane) to give 95 g of solid. Recrystallization from Et2O/hexane gave 90 g of the diethyl ester, diethyl pyridine-2,5-dicarboxylate, as pale yellow crystals, mp 46°-47° C.; IR (mull) 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 cm-1 ; 1H NMR (CDCl3) δ1.47 and 1.50 (2 t, J=7.5 Hz, 6, CO2CH2CH3), 4.55 and 4.62 (2 q, J=7.5 Hz, 4, CO2CH2CH3), 8.17 (d, J=8 Hz, 1, 3'--H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1, 4'--H), 9.33 d, J=2.5 Hz, 1,6'--H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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